molecular formula C14H14N2O2S B12311138 3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No.: B12311138
M. Wt: 274.34 g/mol
InChI Key: URSSMNHHNDAWPZ-UHFFFAOYSA-N
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Description

3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a pyridine moiety substituted with a methyl group at the 4-position and an amino group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents like aryl halides and boronic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to its specific combination of a benzothiophene core and a methyl-substituted pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-4-methylpyridin-3-amine

InChI

InChI=1S/C14H14N2O2S/c1-10-6-7-15-8-12(10)16-13-9-19(17,18)14-5-3-2-4-11(13)14/h2-8,13,16H,9H2,1H3

InChI Key

URSSMNHHNDAWPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC2CS(=O)(=O)C3=CC=CC=C23

Origin of Product

United States

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